

What is the chemical structure of Plantanone B?

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Compound of Interest

Compound Name: *Plantanone B*

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An In-depth Technical Guide to Plantanone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantanone B is a flavonoid glycoside that has been isolated from the flowers of *Hosta plantaginea*, a plant with a history of use in traditional Chinese medicine for addressing inflammatory conditions.[1][2] As a member of the flavonoid family, **Plantanone B** is of significant interest to the scientific community for its potential therapeutic applications, particularly its anti-inflammatory and antioxidant properties.[1][3] Structural elucidation of **Plantanone B** was achieved through the use of NMR and HRMS spectroscopic methods.[1] This technical guide provides a comprehensive overview of the current research on **Plantanone B**, including its chemical structure, known biological activities with corresponding quantitative data, and the experimental protocols utilized in its assessment.

Chemical Structure and Identifiers

Plantanone B is specifically classified as a flavonol glycoside.[1] Its chemical name is Kaempferol 3-O-rhamnosylgentiobioside.[3] The molecular formula for **Plantanone B** is $C_{33}H_{40}O_{20}$. [1][4]

Table 1: Chemical Identifiers for **Plantanone B**

Identifier	Value	Reference
IUPAC Name	Kaempferol 3-O-rhamnosylgentiobioside	[3]
Molecular Formula	C33H40O20	[1][4]
Molecular Weight	756.7 g/mol	[4]
SMILES String	<chem>O=C1C(O--INVALID-LINK--O)O--INVALID-LINK--CO">C@H--INVALID-LINK--O">C@@HO--INVALID-LINK----INVALID-LINK--O">C@@HO)=C(C5=CC=C(O)C=C5)OC6=C1C=C(O)C=C6O</chem>	[3]
CAS Number	55780-30-8	[4]

Biological Activities and Quantitative Data

The primary biological activities of **Plantanone B** that have been investigated are its anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Plantanone B has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal mediators of the inflammatory response. It demonstrates inhibitory action against both COX-1 and COX-2 isoforms.[1][3]

Table 2: In Vitro Inhibitory Activity of **Plantanone B** against COX-1 and COX-2 Enzymes

Biological Target	Compound	IC50 (μM)	Reference
Ovine COX-1	Plantanone B	33.37	[1]
Indomethacin (Control)	12.90	[1]	
Ovine COX-2	Plantanone B	46.16	[1]
Indomethacin (Control)	38.32	[1]	

Another study reports IC50 values of 21.78 ± 0.20 μM for COX-1 and 44.01 ± 0.42 μM for COX-2.[3]

Antioxidant Activity

The antioxidant capacity of **Plantanone B** has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

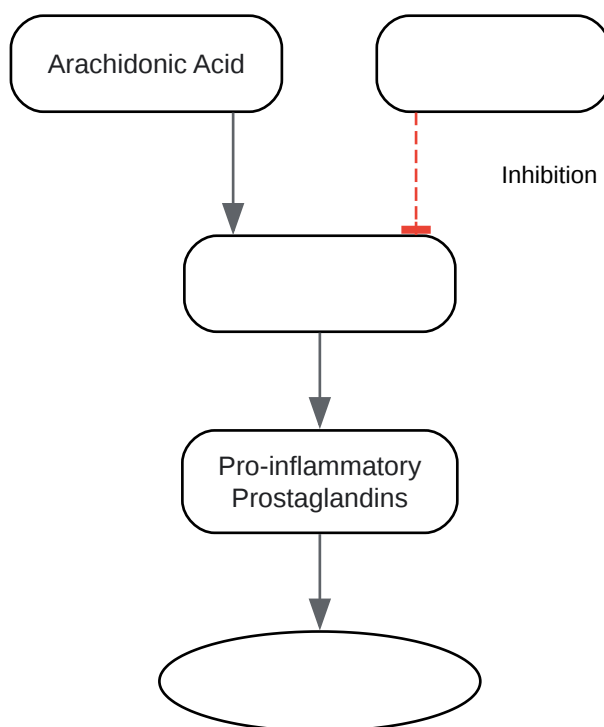
Table 3: In Vitro Antioxidant Activity of **Plantanone B**

Assay	Compound	IC50 (μM)	Reference
DPPH Radical Scavenging	Plantanone B	169.8 ± 5.2	[3]

Mechanism of Action and Signaling Pathways

Inhibition of Cyclooxygenase (COX)

The established inhibitory effect of **Plantanone B** on COX enzymes suggests that its anti-inflammatory mechanism involves the disruption of the arachidonic acid cascade. By inhibiting COX-1 and COX-2, **Plantanone B** reduces the synthesis of pro-inflammatory prostaglandins. [1]



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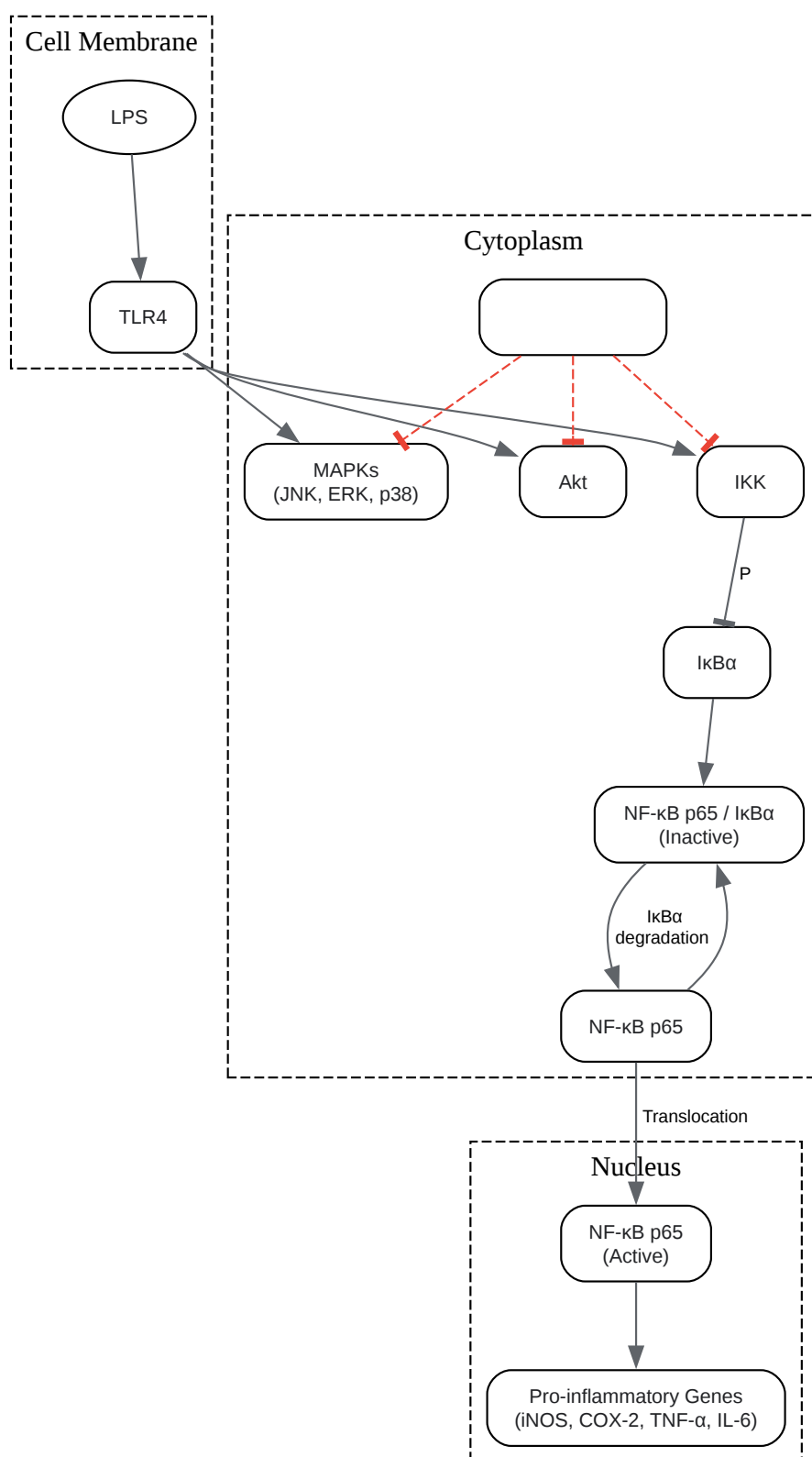
Caption: Presumed anti-inflammatory mechanism of **Plantanone B** via COX inhibition.

Potential Signaling Pathways

While specific signaling pathways for **Plantanone B** have not been fully elucidated, research on the related compound Plantanone C and other flavonoids provides insight into potential mechanisms. Plantanone C has been shown to exert anti-inflammatory effects by inhibiting the NF- κ B, MAPKs, and Akt signaling pathways in RAW 264.7 macrophages.[5] It is plausible that **Plantanone B** may act through similar pathways.

- **NF- κ B Pathway:** This pathway is a crucial regulator of inflammation. Flavonoids can inhibit the activation of NF- κ B, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines like TNF- α , IL-1 β , and IL-6.[5][6]
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathway, including JNK, ERK, and p38, is involved in cellular responses to inflammatory stimuli.[7] Plantanone C has been demonstrated to suppress the phosphorylation of JNK, ERK, and p38.[5]

- Akt Pathway: The Akt (Protein Kinase B) signaling pathway is involved in cell survival and inflammation. Inhibition of Akt phosphorylation by compounds like Plantanone C can contribute to their anti-inflammatory effects.[5]



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Caption: Hypothesized anti-inflammatory signaling pathways for **Plantanone B**.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following are protocols for the key in vitro assays used to characterize **Plantanone B**.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on the method used to determine the inhibitory activity of **Plantanone B** against ovine COX-1 and COX-2.

- **Enzyme Preparation:** Ovine COX-1 and COX-2 enzymes are prepared and purified according to standard biochemical procedures.
- **Reaction Mixture:** The assay is typically performed in a 96-well plate format. The reaction mixture contains:
 - Tris-HCl buffer (e.g., 100 mM, pH 8.0)
 - Cofactors: Glutathione and Hematin.
 - Enzyme (COX-1 or COX-2).
 - Test compound (**Plantanone B** at various concentrations) or vehicle control.
- **Incubation:** The mixture is pre-incubated at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- **Initiation of Reaction:** The reaction is initiated by adding the substrate, arachidonic acid.
- **Reaction Termination:** After a defined incubation period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C), the reaction is terminated by adding a solution of HCl.
- **Quantification:** The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
- **Data Analysis:** The percentage of inhibition is calculated by comparing the PGE2 production in the presence of **Plantanone B** to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage

of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for evaluating the antioxidant potential of **Plantanone B**.
[\[3\]](#)

- Reagent Preparation:
 - Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
 - Prepare serial dilutions of **Plantanone B** and a positive control (e.g., Ascorbic Acid) in the same solvent.
- Assay Procedure:
 - In a 96-well plate, add a specific volume of the DPPH solution to each well.
 - Add an equal volume of the test compound solution (**Plantanone B** at various concentrations), positive control, or blank solvent.
- Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: $\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
Where A_{control} is the absorbance of the control (DPPH solution with solvent) and A_{sample} is the absorbance in the presence of **Plantanone B**.[\[1\]](#)
- IC50 Determination: The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated from a plot of scavenging activity versus the concentration of **Plantanone B**.[\[1\]](#)

Conclusion and Future Directions

Plantanone B is a novel flavonol glycoside with confirmed in vitro anti-inflammatory and antioxidant activities.[1] Its anti-inflammatory action is, at least in part, mediated through the inhibition of COX-1 and COX-2 enzymes.[1] However, the existing body of research on **Plantanone B** is still in its early stages. Future research should be directed towards:

- Elucidation of Detailed Molecular Mechanisms: Investigating its effects on key inflammatory signaling pathways such as NF- κ B, MAPKs, and Akt to provide a more complete understanding of its mode of action.
- Comprehensive Antioxidant Profiling: Quantifying its antioxidant activity through a wider array of assays (e.g., ABTS, ORAC) to establish a more complete antioxidant profile.
- In Vivo Studies: Conducting animal studies to evaluate the efficacy, safety, and pharmacokinetic profile (ADME) of **Plantanone B** in treating inflammatory conditions.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of **Plantanone B** to identify key structural features responsible for its biological activity, which could guide the development of more potent therapeutic agents.

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